21-Deoxycortisol
Overview
Description
21-Deoxycortisol (21-DF) is a steroid hormone of adrenal origin, primarily recognized as an intermediate in the biosynthesis of cortisol. It is formed by the 11-hydroxylation of 17-hydroxyprogesterone and is a key marker for diagnosing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency, a condition that impairs glucocorticoid and mineralocorticoid synthesis . Elevated levels of 21-DF are indicative of this disorder, and its measurement is crucial for the detection of both the classical and non-classical forms of CAH .
Synthesis Analysis
The synthesis of 21-DF can be achieved through biotransformation processes. A study demonstrated the production of 21-DF using Escherichia coli as a host cell to express heterologous CYP11B1, along with bovine adrenodoxin and adrenodoxin reductase. This biocatalyst converted 17-hydroxyprogesterone to 21-DF with high catalytic activity and product specificity . Additionally, 21-DF can be synthesized by incubating 1,2-3H-17-hydroxyprogesterone with rat adrenal mitochondria, yielding a radiochemically pure product .
Molecular Structure Analysis
The molecular structure of 21-DF is similar to cortisol, which allows it to interfere with cortisol assay methods. Its structure has been characterized by various chromatographic and spectrometric techniques, confirming its identity . The stereospecificity of the enzymic reduction of 21-dehydrocortisol by NADH has been studied, revealing insights into the stereochemistry at carbon 21 .
Chemical Reactions Analysis
21-DF undergoes various chemical reactions, including hydroxylation and reduction. The enzymic reduction of 21-dehydrocortisol by NADH in the presence of 21-hydroxysteroid dehydrogenase is a key reaction that has been studied for its stereospecificity . The biotransformation of cortisol to cortoic acids in humans involves 21-DF as a possible intermediate, with significant reduction of 21-DF to cortisol and transformation to cortienic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of 21-DF have been analyzed through its interaction with assay methods. It has been shown to give different values in competitive protein binding, fluorometric, and phenylhydrazine (Porter-Silber) assays when compared to cortisol, indicating its distinct properties . The development of sensitive radioimmunoassays for plasma 21-DF has enabled accurate measurement of its levels, which is essential for the diagnosis of 21-hydroxylase deficiency .
Scientific Research Applications
Biocatalyst Development for 21-Deoxycortisol Production
- Background : 21-Deoxycortisol (21-DF) is a key intermediate in manufacturing pharmaceutical glucocorticoids. A study aimed to establish a whole-cell biocatalyst for 21-DF transformation with high catalytic activity and product specificity.
- Findings : Using Escherichia coli MG1655(DE3) and heterologous CYP11B1 expression, a biocatalyst was created, significantly enhancing 21-DF transformation rates and improving product specificity. This resulted in the highest known 21-DF production in a shake-flask biotransformation (Xiong et al., 2017).
Diagnostic Marker for 21-Hydroxylase Deficiency
- Significance : Plasma 21-deoxycortisol is an excellent marker for 21-hydroxylase deficiency, particularly in identifying heterozygous carriers following ACTH stimulation.
- Techniques : A time-resolved fluoroimmunoassay using a biotinylated tracer showed analytical qualities similar to a radioimmunoassay using 125I-21DF, offering a safer and efficient diagnostic method (Fiet et al., 2000).
Role in Congenital Adrenal Hyperplasia Diagnosis
- Application : Serum 21-deoxycortisol is considered useful for diagnosing congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.
- Methodology : A developed radioimmunoassay for 21DF, following ether-extraction and liquid chromatographic separation, showed effectiveness in quantifying 21DF in patients with CAH (Tonetto-Fernandes et al., 2003).
Understanding Neonatal Steroid Metabolism
- Context : Urinary metabolites of 21-deoxycortisol, particularly from its 11oxo form 21-deoxycortisone, indicate overproduction of 17-hydroxyprogesterone in neonates with 21-hydroxylase deficiency.
- Insights : This study forms part of comprehensive research aiming to enhance diagnosis and understanding of steroid metabolism in neonates with this disorder (Christakoudi et al., 2013).
Identifying 11β-Hydroxylase Deficiency in Newborns
- Background : 21-Hydroxylase deficiency (21-OHD) is a target of newborn screening for CAH. The study describes detecting patients with 11β-hydroxylase deficiency (11-OHD) using second-tier testing.
- Results : By profiling steroids like 11-deoxycortisol and 21-deoxycortisol in newborn blood samples, the study successfully differentiated between 21-OHD and 11-OHD (Janzen et al., 2012).
Expression in the Human Hippocampus
- Discovery : 21-hydroxylase mRNA, crucial for converting progesterone to 11-deoxycorticosterone and 17-hydroxyprogesterone to 11-deoxycortisol, was detected in the human hippocampus.
- Implication : This finding indicates the enzymatic capability of the human hippocampus in this conversion, which is crucial for understanding brain steroidogenesis (Beyenburg et al., 2001).
Clinical and Hormonal Correlations in CAH
- Study : Examined serum 21-deoxycortisol in classic congenital adrenal hyperplasia, exploring its clinical and hormonal correlations.
- Conclusion : The study provided insights into hormonal profiles in patients with congenital adrenal hyperplasia, aiding in the identification and management of the condition (Tonetto-Fernandes et al., 2006).
Distinction of Congenital Adrenal Hyperplasia Types
- Objective : To select an effective method for quantitating steroids like 21-deoxycortisol for differentiating congenital adrenal hyperplasia types.
- Findings : The study showed the effectiveness of tandem mass spectrometry in differentiating 11 beta hydroxylase deficiency from 21 hydroxylase deficiency in congenital adrenal hyperplasia (Asfour et al., 2021).
Safety And Hazards
Future Directions
There are mixed reports on the inclusion and use of 21-deoxycortisol as the primary decision marker for classical 21-hydroxylase deficiency . Future research is needed to improve the positive predictive value of congenital adrenal hyperplasia screening . A randomized placebo-controlled study is ongoing for assessing the efficacy and safety of relacorilant, a selective glucocorticoid receptor antagonist, for patients with mild adrenal hypercortisolism and diabetes mellitus/impaired glucose tolerance and/or uncontrolled systolic hypertension .
properties
IUPAC Name |
(8S,9S,10R,11S,13S,14S,17R)-17-acetyl-11,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-12(22)21(25)9-7-16-15-5-4-13-10-14(23)6-8-19(13,2)18(15)17(24)11-20(16,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16-,17-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZBQMKVFQNSJR-UJPCIWJBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044501 | |
Record name | 21-Desoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
21-Deoxycortisol | |
CAS RN |
641-77-0 | |
Record name | 21-Deoxycortisol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=641-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 21-Deoxycortisol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641770 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21-Desoxycortisol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101044501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 11-β,17-α-dihydroxypregn-4-ene-3,20-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.342 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 21-DEOXYCORTISOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XZ1JYU14MZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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